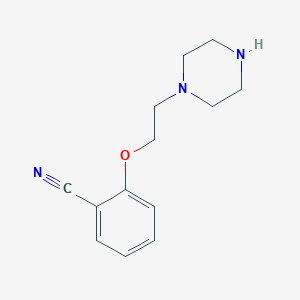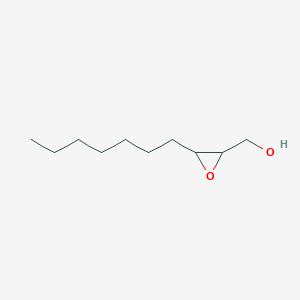
(3-heptyloxiran-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (3-heptyloxiran-2-yl)methanol can be synthesized through the epoxidation of dec-2-en-1-ol. The reaction typically involves the use of an oxidizing agent such as hydrogen peroxide in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the epoxide ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a two-step process. The first step is the synthesis of dec-2-en-1-ol, followed by its epoxidation. The use of phase-transfer catalysts can enhance the efficiency of the reaction, allowing for higher yields and reduced reaction times .
Analyse Des Réactions Chimiques
Types of Reactions: (3-heptyloxiran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The epoxide ring can be reduced to form a diol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can react with the epoxide ring under mild conditions.
Major Products Formed:
Oxidation: Formation of 2,3-decanedione.
Reduction: Formation of 2,3-decanediol.
Substitution: Formation of various substituted alcohols depending on the nucleophile used
Applications De Recherche Scientifique
(3-heptyloxiran-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of eco-friendly coatings and as a reactive diluent in epoxy resins .
Mécanisme D'action
The mechanism of action of (3-heptyloxiran-2-yl)methanol involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological effects, including enzyme inhibition and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Decan-1-ol: A primary alcohol with a similar carbon chain length but lacking the epoxide group.
2,3-Epoxypropyl neodecanoate: Another epoxy compound with different functional groups and applications.
Uniqueness: Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C10H20O2 |
|---|---|
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
(3-heptyloxiran-2-yl)methanol |
InChI |
InChI=1S/C10H20O2/c1-2-3-4-5-6-7-9-10(8-11)12-9/h9-11H,2-8H2,1H3 |
Clé InChI |
MZPZDPXPQAQGJD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1C(O1)CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(5R)-3-(4-Iodophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl methanesulfonate](/img/structure/B8520907.png)

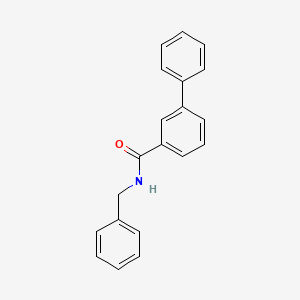


![{[Methyl(methylcarbamoyl)amino]methyl}phosphonic acid](/img/structure/B8520943.png)
![1-[2-(4-Fluorophenyl)propyl]piperazine](/img/structure/B8520960.png)
![2-Amino-4-chloro-6-cyano-[1,3,5]triazine](/img/structure/B8520966.png)
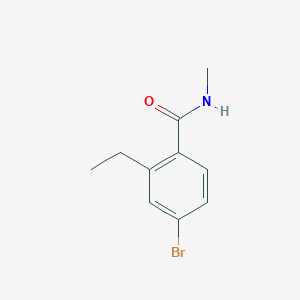
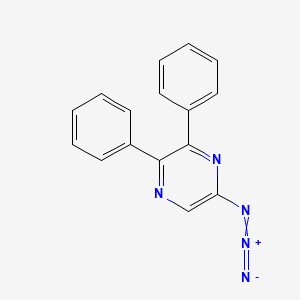
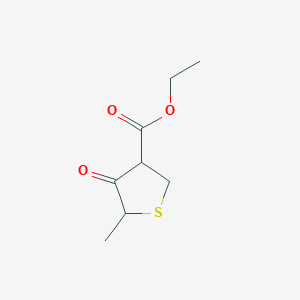
![6,7-Dichloro-2-ethyl-5-hydroxybenzo[b]thiophene](/img/structure/B8520992.png)
![1,3-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B8521000.png)
